molecular formula C13H17NO3 B153717 Cbz-L-Prolinol CAS No. 6216-63-3

Cbz-L-Prolinol

Cat. No. B153717
CAS RN: 6216-63-3
M. Wt: 235.28 g/mol
InChI Key: BJTNHGVCFWDNDP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-L-Prolinol, also known as N-Cbz-L-prolinol, is a chemical compound with the empirical formula C13H17NO3 . It is used in laboratory settings and in the synthesis of substances .


Molecular Structure Analysis

Cbz-L-Prolinol has a molecular weight of 235.28 g/mol . The molecule contains a total of 35 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

Cbz-L-Prolinol is involved in solution phase peptide synthesis . The reaction type is solution phase peptide synthesis .


Physical And Chemical Properties Analysis

Cbz-L-Prolinol has a refractive index of n20/D 1.54 (lit.), a boiling point of 160 °C/0.8 mmHg (lit.), and a density of 1.196 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Synthesis

Cbz-L-Prolinol: is a valuable chiral building block in organic synthesis. Its structure, containing a proline moiety with a benzyl protection group, makes it particularly useful for synthesizing complex molecules. For instance, it can be used in the synthesis of peptidomimetics , which are molecules that mimic the structure of peptides and can modulate biological processes . Additionally, it serves as a starting material for the preparation of non-natural amino acids and their derivatives, which are crucial in the development of novel pharmaceuticals .

Catalysis

In catalysis, Cbz-L-Prolinol plays a role as a chiral ligand or catalyst in asymmetric synthesis. It can induce chirality in the synthesis of other compounds, which is essential for creating drugs with specific desired activities. The compound’s ability to form stable complexes with metals also allows it to be used in metal-catalyzed reactions , such as hydrogenation and carbon-carbon bond formation .

Pharmaceutical Research

Cbz-L-Prolinol is used in pharmaceutical research for the development of proline analogs . These analogs can have various therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties. The compound’s versatility in forming different derivatives makes it a valuable tool for drug design and discovery .

Material Science

In the field of materials science, Cbz-L-Prolinol can be utilized to synthesize polymers and biomaterials . Its incorporation into polymer chains can impart chirality to the material, which can influence the material’s properties, such as its optical activity. This is particularly useful in creating materials for biomedical applications , like drug delivery systems .

Biochemistry

Cbz-L-Prolinol is also relevant in biochemistry for studying enzyme-substrate interactions . As a proline derivative, it can be used to investigate the role of proline in biological systems, such as in enzyme catalysis and signal transduction pathways . Understanding these interactions can lead to insights into disease mechanisms and the development of new treatments .

Analytical Chemistry

Lastly, in analytical chemistry, Cbz-L-Prolinol can be employed as a standard or reference compound in chromatographic analyses. It helps in the quantification and identification of compounds in complex mixtures, which is crucial for quality control in pharmaceutical manufacturing and environmental monitoring .

properties

IUPAC Name

benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTNHGVCFWDNDP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455098
Record name Cbz-L-Prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-L-Prolinol

CAS RN

6216-63-3
Record name Cbz-L-Prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Carbobenzyloxy-L-proline (0.048 moles, 12.0 g) was dissolved in 50 ml THF and cooled to 0° C. Borane-methyl sulfide complex (0.05 moles, 25 ml of 2M in THF) was added dropwise. The reaction was stirred for 16 hours at room temperature and then cooled to 0° C. water (50 ml) was added dropwise. The solution was filtered. The solid was washed with ethyl acetate. The organic solutions were combined, washed with water, dried over sodium sulfate and concentrated to yield 10.3 g of N-carbobenzyloxy-2-hydroxymethyl pyrrolidine. N-carbobenzyloxy-2-hydroxymethyl pyrrolidine (0.038 moles, 9.0 g) and triethylamine (0.076 mole) were dissolved in 150 ml of chloroform. Tosyl chloride (0.0475 moles, 9.05 g) was added portionwise followed by dimethylaminopyridine (200 mg). The solution was stirred overnight at room temperature. Chloroform was added. The solution was washed with water, dried over sodium sulfate, and concentrated. The resulting tosylate (0.0385 moles, 15.0 g) and sodium cyanide (0.048 moles, 2.35 g) were dissolved in 150 ml DMSO. The reaction was heated to reflux until completion as measured by thin layer chromatography. The reaction was cooled; water was added. The intermediate was extracted with ethyl acetate and concentrated to yield 9.56 g of 2-pyrrolidineacetonitrile. The nitrile was hydrolyzed by dissolving in 150 ml ethanolic HCl and slowing adding water to the solution. The solution was then concentrated in vacuo. Ethyl acetate and sodium bicarbonate were added. The ethyl acetate solution was concentrated. The residue dissolved in ethyl acetate, filtered and concentrated. The resulting acetate was chromatographed on silica gel eluted with a gradient of 5.0-100% ethyl acetate in hexane followed by a gradient of 0-20% ethanol in ethyl acetate to yield 4.35 g of ethyl 2-pyrrolidineacetate. (MS)
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cbz-L-Prolinol
Reactant of Route 2
Cbz-L-Prolinol
Reactant of Route 3
Reactant of Route 3
Cbz-L-Prolinol
Reactant of Route 4
Cbz-L-Prolinol
Reactant of Route 5
Cbz-L-Prolinol
Reactant of Route 6
Reactant of Route 6
Cbz-L-Prolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.